molecular formula C12H21NO4 B13327745 tert-Butyl (8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate

tert-Butyl (8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate

Cat. No.: B13327745
M. Wt: 243.30 g/mol
InChI Key: SBMDEKCRRYZYFM-UHFFFAOYSA-N
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Description

tert-Butyl (8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate: is a spirocyclic compound that has garnered interest in the field of chemical synthesis and drug discovery. This compound is characterized by its unique spirocyclic structure, which provides a new area of chemical space with straightforward functional handles for further diversification .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (8-hydroxy-5-oxaspiro[3The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a unique scaffold for the development of new compounds .

Biology and Medicine: Its unique structure allows for the exploration of new chemical spaces, which can lead to the identification of novel therapeutic agents .

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and materials .

Mechanism of Action

The mechanism of action of tert-Butyl (8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique interactions with enzymes and receptors, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate is unique due to its specific spirocyclic structure and the presence of the tert-butyl carbamate group. This combination provides a versatile scaffold for chemical synthesis and drug discovery, allowing for the exploration of new chemical spaces and the development of novel compounds .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl N-(8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-12(7-8)9(14)4-5-16-12/h8-9,14H,4-7H2,1-3H3,(H,13,15)

InChI Key

SBMDEKCRRYZYFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)C(CCO2)O

Origin of Product

United States

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